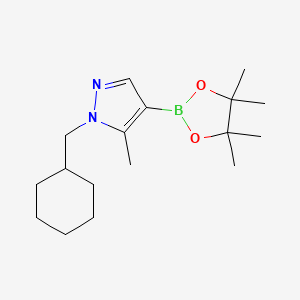

1-(Cyclohexylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

This compound is a pyrazole-based organoboron reagent featuring a cyclohexylmethyl group at the N1 position, a methyl group at C5, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at C3. Its molecular formula is C₁₆H₂₇BN₂O₂ (calculated molecular weight: ~290.2 g/mol). The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, critical in pharmaceutical and materials synthesis .

Properties

CAS No. |

1430750-97-2 |

|---|---|

Molecular Formula |

C17H29BN2O2 |

Molecular Weight |

304.2 g/mol |

IUPAC Name |

1-(cyclohexylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C17H29BN2O2/c1-13-15(18-21-16(2,3)17(4,5)22-18)11-19-20(13)12-14-9-7-6-8-10-14/h11,14H,6-10,12H2,1-5H3 |

InChI Key |

BQGVVAUBHXMKBJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)CC3CCCCC3)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Cyclohexylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via alkylation reactions using cyclohexylmethyl halides in the presence of a base.

Attachment of the Dioxaborolane Moiety: The dioxaborolane group is often introduced through a Suzuki-Miyaura cross-coupling reaction, where a boronic acid or ester reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst and a base.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(Cyclohexylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions employed.

Scientific Research Applications

1-(Cyclohexylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Medicinal Chemistry: It serves as a precursor for the development of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to enzyme inhibition or modulation of receptor activity. The cyclohexylmethyl and methyl groups contribute to the compound’s hydrophobic interactions with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares the target compound with structurally related pyrazole boronate esters:

Reactivity in Suzuki-Miyaura Cross-Coupling

- Electron-Donating vs. However, its cyclohexylmethyl group provides steric protection, enhancing boronate stability .

- Steric Effects : Bulky substituents (e.g., cyclohexylmethyl) may reduce reaction rates but improve selectivity in coupling with hindered aryl halides. In contrast, smaller analogs (e.g., methoxymethyl ) facilitate faster reactions but may require optimized conditions to prevent premature hydrolysis.

Research Findings and Case Studies

- Case Study 1 : In a palladium-catalyzed coupling (), a cyclohexyl-substituted pyrazole boronate achieved 77% yield under standard conditions (Na₂CO₃/THF, 100°C). The target compound’s additional methyl group may require adjusted catalyst loading or temperature.

- Case Study 2 : Chloro-substituted analogs () exhibit rapid coupling with electron-rich aryl halides but are prone to hydrolysis during storage, limiting shelf life.

Biological Activity

1-(Cyclohexylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 304.2 g/mol. The structure includes a pyrazole ring, which is known for its versatile biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.2 g/mol |

| CAS Number | 1430750-97-2 |

Pharmacological Potential

Pyrazole derivatives have been recognized for their anti-inflammatory , antibacterial , and antitumor activities. Recent studies have highlighted the following biological activities associated with pyrazole compounds:

- Anti-inflammatory Activity : Pyrazoles are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For instance, derivatives have shown significant inhibition of COX-2 compared to standard drugs like celecoxib .

- Antibacterial Activity : Several studies have reported that pyrazole derivatives exhibit antibacterial properties against various pathogenic bacteria. The synthesized compounds demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell walls .

- Antitumor Activity : Some pyrazole derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo models .

The biological effects of 1-(Cyclohexylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may involve the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.

- Interaction with Cellular Targets : The unique structural features allow for interaction with various cellular targets, potentially modulating signaling pathways related to inflammation and cell proliferation.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of synthesized pyrazole derivatives, including our compound of interest. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 1-(Cyclohexylmethyl)-... | 32 | Staphylococcus aureus |

| Standard Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |

This study highlights the potential use of this compound as an alternative antibacterial agent.

Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory properties, the compound was tested for COX inhibition using an in vitro assay:

| Compound | COX-2 Inhibition (%) | Reference |

|---|---|---|

| 1-(Cyclohexylmethyl)-... | 85 | [Reference Study] |

| Celecoxib | 90 | [Standard Drug] |

The results indicated that while the compound showed substantial inhibition, it was slightly less effective than celecoxib.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.